
N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as FMOC-L-3, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a triazole-based compound that has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Anticancer Activity
One significant application of compounds similar to N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is in the field of anticancer research. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives have shown potential cytotoxic activity against human cancer cell lines such as T47D (Breast cancer), Caco-2 (Colorectal cancer), and HT-29 (Colon cancer). These studies suggest the importance of the structural moiety in anticancer applications, particularly the influence of substituents on the phenyl ring for enhancing activity against specific cancer cell lines (Aliabadi et al., 2010).
Diagnostic Imaging
Compounds bearing the 1,2,3-triazole moiety, including derivatives of N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been explored as potential radiotracers for positron emission tomography (PET) imaging. For instance, the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide demonstrated the feasibility of using such compounds for studying CB1 cannabinoid receptors in the brain, highlighting their utility in neuroimaging and the study of neurological disorders (Katoch-Rouse & Horti, 2003).
Enzyme Inhibition
Further research into the structural analogs of N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has demonstrated their potential in enzyme inhibition, which is crucial for developing treatments for various diseases. For example, a study on the synthesis, crystal structure, and biological activity of similar compounds revealed their inhibitory effects on cancer cell proliferation, providing a pathway for the development of new anticancer agents (Hao et al., 2017).
Fluorescent Probes and Sensors
Compounds with the 1,2,3-triazole framework have also been utilized in the design of fluorescent probes for biological and chemical sensing. The development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions is an example of how these compounds can be employed in analytical chemistry to observe and measure reaction processes in real-time (Guo & Tanaka, 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-9-7-12(18)8-10-13)20-21-22(11)14-5-3-4-6-15(14)24-2/h3-10H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBNLWRMKFILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)
![3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2372781.png)
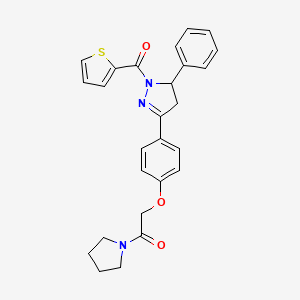
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)
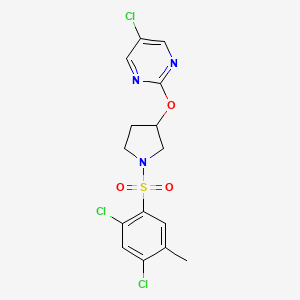
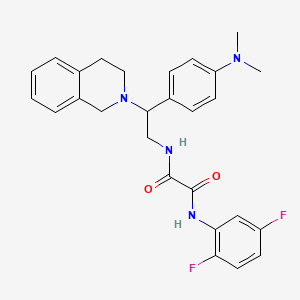
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)
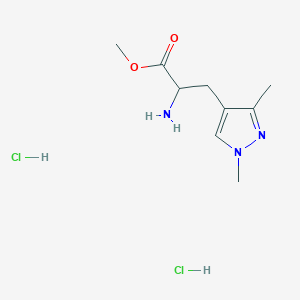
![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
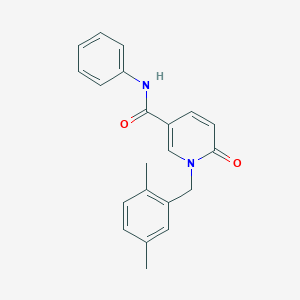

![4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2372802.png)
![4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2372803.png)